9,9-Bis(4-methoxyphenyl)-9h-fluorene
Overview
Description
9,9-Bis(4-methoxyphenyl)-9h-fluorene is a compound known for its unique structural properties and applications in various scientific fields. It is a fluorene derivative with two methoxyphenyl groups attached at the 9th position. This compound is particularly significant in the development of hole-transport materials for perovskite solar cells due to its ability to facilitate efficient hole extraction and transfer .
Preparation Methods
The synthesis of 9,9-Bis(4-methoxyphenyl)-9h-fluorene typically involves the reaction of fluorene with 4-methoxybenzene under specific conditions. The process generally includes:
Synthetic Routes: The reaction begins with the bromination of fluorene to form 9-bromofluorene. This intermediate is then subjected to a Grignard reaction with 4-methoxyphenylmagnesium bromide to yield the desired product.
Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Chemical Reactions Analysis
9,9-Bis(4-methoxyphenyl)-9h-fluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert it into more saturated derivatives, which may have different electronic properties.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings, altering the compound’s properties.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9,9-Bis(4-methoxyphenyl)-9h-fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism by which 9,9-Bis(4-methoxyphenyl)-9h-fluorene exerts its effects is primarily related to its ability to facilitate hole transport in photovoltaic devices. The compound’s structure allows for efficient hole extraction and transfer, which is essential for the performance of perovskite solar cells. The methoxy groups enhance the compound’s solubility and film-forming properties, contributing to its effectiveness as a hole-transport material .
Comparison with Similar Compounds
9,9-Bis(4-methoxyphenyl)-9h-fluorene is compared with other similar compounds to highlight its uniqueness:
Spiro-OMeTAD: While Spiro-OMeTAD is a widely used hole-transport material, it suffers from low hole mobility and complex synthesis.
Other Fluorene Derivatives: Compared to other fluorene derivatives, this compound exhibits better solubility and film-forming properties due to the presence of methoxy groups.
Similar Compounds
- Spiro-OMeTAD
- 9,9-Bis(4-methoxyphenyl)fluorene derivatives
- Other substituted fluorenes
Properties
IUPAC Name |
9,9-bis(4-methoxyphenyl)fluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22O2/c1-28-21-15-11-19(12-16-21)27(20-13-17-22(29-2)18-14-20)25-9-5-3-7-23(25)24-8-4-6-10-26(24)27/h3-18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDIWLYAWBNCAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472557 | |
Record name | 9H-Fluorene, 9,9-bis(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117766-40-2 | |
Record name | 9H-Fluorene, 9,9-bis(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10472557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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